N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide is a compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a naphthalene ring and an amide linkage, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide typically involves the condensation of N-(naphthalen-1-ylcarbonyl)glycine with 2-(3-methoxyphenoxy)aniline . The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the condensation reaction. The process may involve heating the reaction mixture to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to achieve higher yields and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or proteins.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide involves its interaction with molecular targets such as PCNA. By inhibiting PCNA, the compound interferes with DNA replication and repair processes, leading to cell cycle arrest and apoptosis in cancer cells . This selective targeting of cancer cells makes it a promising candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]anthracene-1-carboxamide: Contains an anthracene ring, offering different chemical properties.
Uniqueness
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide is unique due to its naphthalene ring, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it suitable for various applications in research and industry.
Properties
IUPAC Name |
N-[(E)-3-amino-3-oxo-1-phenylprop-1-en-2-yl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c21-19(23)18(13-14-7-2-1-3-8-14)22-20(24)17-12-6-10-15-9-4-5-11-16(15)17/h1-13H,(H2,21,23)(H,22,24)/b18-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFSKLZLQDNMRX-QGOAFFKASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C(=O)N)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(\C(=O)N)/NC(=O)C2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.